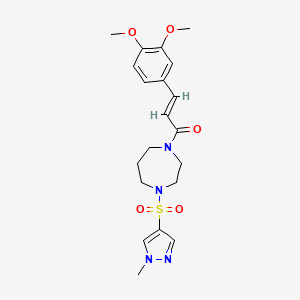![molecular formula C9H13Cl2N3 B2571904 (3-メチルイミダゾ[1,5-a]ピリジン-1-イル)メタナミン二塩酸塩 CAS No. 2416234-58-5](/img/structure/B2571904.png)
(3-メチルイミダゾ[1,5-a]ピリジン-1-イル)メタナミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is often used in research settings to explore its biological activities and chemical properties.
科学的研究の応用
Chemistry: In chemistry, (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. Researchers investigate its potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine core. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The dihydrochloride salt form is often prepared by treating the free base with hydrochloric acid, followed by crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
作用機序
The mechanism of action of (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its use. The compound can modulate biological pathways by binding to these targets, leading to various biological effects.
類似化合物との比較
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Comparison: Compared to these similar compounds, (3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,5-a]pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a distinct compound of interest in research and industrial applications.
特性
IUPAC Name |
(3-methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-5H,6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIPPBPYLTVGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)

![methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate](/img/structure/B2571828.png)
![Bicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B2571831.png)

![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2571841.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)
